2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a phenylethanone moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-[4-(methyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride: Contains a methyl group instead of the diphenylmethyl group, leading to different chemical properties and applications.
Uniqueness
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26Cl2N2O |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-chloro-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C25H25ClN2O.ClH/c26-23(20-10-4-1-5-11-20)25(29)28-18-16-27(17-19-28)24(21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,23-24H,16-19H2;1H |
InChI Key |
KBXNBFCYLUKFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)Cl.Cl |
Origin of Product |
United States |
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